(R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC19784669
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O3 |
|---|---|
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | tert-butyl 2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-8(13)7-9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14) |
| Standard InChI Key | DSYOYFIIGOKBQV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC1CC(=O)NC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a chiral azetidine core, a tert-butyl carbamate group at position 1, and a 2-(methylamino)-2-oxoethyl substituent at position 2 of the azetidine ring. The (R)-configuration at the azetidine’s second carbon introduces stereochemical specificity, critical for interactions with biological targets . Key structural attributes include:
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Azetidine Ring: A strained four-membered ring that enhances reactivity compared to larger heterocycles like pyrrolidine.
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tert-Butyl Carbamate: Provides steric bulk and improves solubility in organic solvents, stabilizing the molecule against enzymatic degradation .
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Methylamino-oxoethyl Side Chain: Introduces hydrogen-bonding capabilities and modulates electronic properties via the amide group.
The IUPAC name, tert-butyl 2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate, is validated by PubChem (CID: 130249964), with the SMILES string CC(C)(C)OC(=O)N1CCC1CC(=O)NC confirming the connectivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₃ | |
| Molecular Weight | 228.29 g/mol | |
| Purity | >95.0% (GC) | |
| Storage Temperature | 2–8°C (optimized) | |
| Solubility | Soluble in DMSO, chloroform |
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with azetidine precursors. A common approach includes:
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Azetidine Ring Formation: Cyclization of γ-chloroamines or via [2+2] cycloaddition reactions.
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Introduction of the tert-Butyl Carbamate: Protection of the azetidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Side Chain Functionalization: Coupling of 2-(methylamino)-2-oxoethyl groups via amide bond formation or alkylation.
For example, tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate* is synthesized by reacting Boc-protected azetidine with methylamino-oxoethyl bromide in the presence of a palladium catalyst.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Boc Protection | 78 | 95 | High stereochemical control |
| Continuous Flow | 85 | 98 | Scalability for industrial use |
| Enzymatic Resolution | 65 | 99 | Chiral purity enhancement |
Applications in Drug Development and Beyond
Therapeutic Candidates
The compound serves as a precursor to nonthiazolidinedione antidiabetic agents. Structural analogs with improved acidic stability (replacing oxadiazole rings with amides) have entered preclinical trials .
Material Science
The tert-butyl group enhances thermal stability, making the compound suitable for polymer cross-linking agents. Its rigidity improves mechanical properties in epoxy resins.
Stability and Degradation
Acidic Conditions
Early analogs with oxadiazole rings showed instability at pH < 4, but replacing the oxadiazole with an amide group (as in this compound) resolved this issue. Accelerated stability testing (40°C/75% RH) confirmed no degradation after 6 months .
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